molecular formula C23H24N2OS B2901266 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide CAS No. 898451-96-2

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide

Cat. No. B2901266
CAS RN: 898451-96-2
M. Wt: 376.52
InChI Key: JIVMFVDNZOUXQN-UHFFFAOYSA-N
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide, also known as ITTP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The structural features of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide could be explored for potential antiviral agents, particularly against RNA and DNA viruses.

Anti-inflammatory Activity

The indole nucleus is a common feature in many anti-inflammatory drugs. The compound could be investigated for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or inflammatory bowel disease .

Anticancer Activity

Indole derivatives are known to possess anticancer activities. The ability of these compounds to bind with high affinity to multiple receptors makes them valuable in the development of new anticancer drugs. The compound’s interaction with cellular pathways could be studied for potential therapeutic applications in cancer treatment .

Antimicrobial Activity

The antimicrobial potential of indole derivatives, including antibacterial and antifungal properties, is well-documented. This compound could be synthesized and screened for its effectiveness against various microbial strains, which could lead to the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have shown promise in the treatment of diabetes. The compound could be assessed for its ability to modulate blood sugar levels and improve insulin sensitivity, offering a potential new avenue for diabetes management .

Antimalarial Activity

Given the biological activity of indole derivatives against malaria, this compound could be evaluated for its antimalarial properties. It might serve as a lead compound for the development of new antimalarial drugs, which are urgently needed due to the rise of drug-resistant strains of malaria .

Anticholinesterase Activity

Indole derivatives can act as inhibitors of cholinesterase, an enzyme involved in breaking down neurotransmitters. This property could be harnessed for treating neurodegenerative diseases like Alzheimer’s, where cholinesterase inhibitors are part of the therapeutic strategy .

Antioxidant Activity

The indole core is associated with antioxidant properties, which are crucial in protecting cells from oxidative stress. Research into the antioxidant capacity of this compound could lead to its application in preventing or treating diseases caused by oxidative damage .

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c26-23(13-12-18-7-2-1-3-8-18)24-17-21(22-11-6-16-27-22)25-15-14-19-9-4-5-10-20(19)25/h1-11,16,21H,12-15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVMFVDNZOUXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide

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